molecular formula C6H9BrN2 B2551834 5-Bromo-1-isopropyl-1H-imidazole CAS No. 1378632-40-6

5-Bromo-1-isopropyl-1H-imidazole

Cat. No. B2551834
CAS RN: 1378632-40-6
M. Wt: 189.056
InChI Key: DEPIVEKSFICIMI-UHFFFAOYSA-N
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Description

The compound "5-Bromo-1-isopropyl-1H-imidazole" is a derivative of imidazole, which is a five-membered planar ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. Although the provided papers do not directly discuss "this compound," they do provide insights into the synthesis, structure, and reactivity of related bromo-imidazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of bromo-imidazole derivatives can be complex, often involving multiple steps and the potential for racemization, as seen in the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its derivatives from histidine . Another approach involves the condensation of diamines with aromatic aldehydes, followed by alkylation reactions, as demonstrated in the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives . A cost-effective and scalable synthesis method has been established for 4-bromo-1,2-dimethyl-1H-imidazole, which avoids regioisomer formation and uses selective debromination techniques . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired bromo-imidazole compounds.

Molecular Structure Analysis

The molecular structure of bromo-imidazole derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. The structures of several 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using these methods . Additionally, theoretical calculations using density functional theory (DFT) can provide insights into the electronic structure and properties of these molecules .

Chemical Reactions Analysis

The reactivity of bromo-imidazole compounds can vary depending on the position of the bromine atom and the presence of other substituents. For example, the hydrolysis of bromoimidazole complexes of pentaamminecobalt(III) follows specific rate equations and is influenced by pH and temperature . The isomerization of these complexes also demonstrates the sensitivity of these compounds to reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-imidazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a bromine atom can significantly affect these properties, making them useful for various applications. The pKa data and NMR spectra provide valuable information about the acidity and electronic environment of these molecules .

Scientific Research Applications

1. Synthesis of Cytotoxic Derivatives

5-Bromo-1-isopropyl-1H-imidazole plays a role in the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, which have shown significant cytotoxicity against various human tumor cell lines. A study by (Bellina et al., 2008) detailed a three-step procedure, including palladium-catalyzed direct C-5 arylation with aryl bromides, for synthesizing these compounds.

2. Cu-catalyzed Amidation for Catalysis

The compound is used in Cu-catalyzed amidation processes, leading to the development of chiral imidazole nucleophilic catalysts. These catalysts are utilized in the kinetic resolution of secondary alcohols, as described by (Wang et al., 2014).

3. Selective Palladium-Catalyzed Arylation

A study by (Bellina, Cauteruccio, & Rossi, 2007) demonstrates the use of this compound in selective palladium-catalyzed arylation reactions, crucial for the synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles.

4. Water Oxidation Catalysis

In the field of catalysis, this compound has been used in synthesizing ruthenium complexes with axial imidazole ligands, significantly impacting water oxidation catalysis. (Wang et al., 2012) discuss how these complexes vary in activity as water oxidation catalysts (WOCs).

5. Synthesis of Heterofused Compounds

The compound is instrumental in the synthesis of heterofused compounds like 5H-imidazo[2,1-a]isoindoles, as demonstrated in research by (Huang et al., 2013). This involves copper(I)-catalyzed intramolecular coupling with azoles.

6. Ionic Liquid Synthesis

This compound is used in synthesizing ionic liquids, such as 1,4-(1-isopropyl-imidazole) butane bromide, offering potential applications in various fields. This synthesis method was explored by (Qi, 2011).

7. Chemical Reactivity Studies

Studies like (Barlin, 1967) investigate the electron-releasing and electron-attracting powers of nitrogen atoms in this compound, contributing to a deeper understanding of its chemical reactivity.

8. Radical Generation and Reactions

The role of this compound in generating reactive intermediates, such as imidazol-5-yl radicals, is outlined in research by (Bowman & Taylor, 1990). These radicals are integral to various reduction and substitution reactions.

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

properties

IUPAC Name

5-bromo-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIVEKSFICIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378632-40-6
Record name 5-bromo-1-(propan-2-yl)-1H-imidazole
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